3-Fluoro-4-methylbenzoyl fluoride 3-Fluoro-4-methylbenzoyl fluoride
Brand Name: Vulcanchem
CAS No.: 65374-11-0
VCID: VC20421868
InChI: InChI=1S/C8H6F2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3
SMILES:
Molecular Formula: C8H6F2O
Molecular Weight: 156.13 g/mol

3-Fluoro-4-methylbenzoyl fluoride

CAS No.: 65374-11-0

Cat. No.: VC20421868

Molecular Formula: C8H6F2O

Molecular Weight: 156.13 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-methylbenzoyl fluoride - 65374-11-0

Specification

CAS No. 65374-11-0
Molecular Formula C8H6F2O
Molecular Weight 156.13 g/mol
IUPAC Name 3-fluoro-4-methylbenzoyl fluoride
Standard InChI InChI=1S/C8H6F2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3
Standard InChI Key VHITYOHGTCQZOY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(=O)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 3-fluoro-4-methylbenzoyl fluoride is C8H6F2O\text{C}_8\text{H}_6\text{F}_2\text{O}, with a molar mass of 168.13 g/mol. The benzene ring features two substituents: a fluorine atom at the meta position (C3) and a methyl group at the para position (C4), adjacent to the benzoyl fluoride group (COF-\text{COF}) at C1. This arrangement creates a sterically hindered environment that influences reactivity, particularly in electrophilic substitution and nucleophilic acyl substitution reactions .

Electronic and Steric Effects

The fluorine atom’s electronegativity (χ=4.0\chi = 4.0) induces electron-withdrawing effects via inductive mechanisms, polarizing the carbonyl group and enhancing its electrophilicity. Concurrently, the methyl group donates electrons through hyperconjugation, creating a nuanced electronic profile that balances reactivity and stability. Computational studies on analogous compounds, such as 3-fluoro-4-methoxybenzoyl chloride, suggest that the methyl group’s steric bulk further moderates reaction kinetics by hindering access to the carbonyl carbon .

Table 1: Comparative Properties of Fluorinated Benzoyl Derivatives

CompoundMolecular FormulaMolar Mass (g/mol)Melting Point (°C)Boiling Point (°C)
3-Fluoro-4-methylbenzoyl fluorideC8H6F2O\text{C}_8\text{H}_6\text{F}_2\text{O}168.1345–47*210–212*
3-Fluoro-4-methoxybenzoyl chloride C8H6FClO2\text{C}_8\text{H}_6\text{FClO}_2204.5862–64245–247
Pentafluorobenzoyl fluoride C7HF5O\text{C}_7\text{H}\text{F}_5\text{O}196.07-30142–144

*Predicted values based on analogous compounds.

Synthesis Methodologies

Fries Rearrangement Approach

The Fries rearrangement, a Lewis acid-catalyzed reaction, is a scalable method for synthesizing fluorinated benzoyl derivatives. For example, 3-fluoro-4-methoxybenzoyl chloride is produced via Fries rearrangement of 2-fluorophenyl acetate, yielding para- and ortho-isomers that are separable via fractional distillation . Adapting this method, 3-fluoro-4-methylbenzoyl fluoride could be synthesized by substituting the methoxy group with a methyl group and replacing thionyl chloride (used for chloride formation) with a fluorinating agent such as SF4\text{SF}_4 or DAST\text{DAST}:

3-Fluoro-4-methylbenzoic acid+DAST3-Fluoro-4-methylbenzoyl fluoride+Byproducts\text{3-Fluoro-4-methylbenzoic acid} + \text{DAST} \rightarrow \text{3-Fluoro-4-methylbenzoyl fluoride} + \text{Byproducts}

Halogen Exchange Reactions

Patent CN101337911A describes a multi-step synthesis of 3-fluoro-4-trifluoromethylbenzonitrile, involving nitration, reduction, bromination, and diazotization . A similar strategy could be employed for 3-fluoro-4-methylbenzoyl fluoride:

  • Nitration: Introduce a nitro group to 3-fluoro-4-methyltoluene.

  • Reduction: Convert the nitro group to an amine using Fe/HCl\text{Fe}/\text{HCl}.

  • Diazotization and Fluorination: Treat the amine with NaNO2/HF\text{NaNO}_2/\text{HF} to replace the amine with fluorine.

  • Oxidation: Oxidize the methyl group to a carbonyl fluoride using CrO3/HF\text{CrO}_3/\text{HF}.

Applications in Pharmaceutical and Materials Science

Drug Discovery Intermediates

Fluorinated benzoyl derivatives are pivotal in designing kinase inhibitors and neuroprotective agents. For instance, 3-fluoro-4-methoxybenzoic acid serves as a precursor to hydrazides for oxadiazole synthesis, which exhibit antimicrobial activity . Similarly, 3-fluoro-4-methylbenzoyl fluoride could act as an acylating agent in peptide coupling reactions or as a building block for fluorine-containing heterocycles.

Comparative Analysis with Structural Analogs

Reactivity Trends

  • Electrophilic Substitution: The methyl group directs incoming electrophiles to the ortho and para positions, but the fluorine’s electron-withdrawing effect reduces reactivity compared to non-fluorinated analogs.

  • Nucleophilic Acyl Substitution: The benzoyl fluoride group undergoes faster substitution with amines or alcohols than benzoyl chlorides due to fluoride’s superior leaving-group ability .

Table 2: Reaction Rates of Benzoyl Halides with Ethanol

CompoundRelative Rate (krelk_{\text{rel}})
Benzoyl chloride1.00
3-Fluoro-4-methylbenzoyl fluoride1.85*
Pentafluorobenzoyl fluoride 3.20

*Estimated based on electronic effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator